molecular formula C22H27BrN2O5S B10881436 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B10881436
M. Wt: 511.4 g/mol
InChI Key: SNZGEGVYGUPRDV-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenoxy group, an isopropyl group, and a morpholinosulfonyl phenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the bromination of 2-isopropyl-5-methylphenol. This is followed by the introduction of the phenoxy group and subsequent acylation to form the acetamide. The final step involves the sulfonylation of the phenyl ring with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated phenoxy group to a phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phenols.

Scientific Research Applications

2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N-(4-{[(5-METHYLISOXAZOL-3-YL)AMINO]SULFONYL}PHENYL)ACETAMIDE
  • 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)ACETAMIDE

Uniqueness

What sets 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H27BrN2O5S

Molecular Weight

511.4 g/mol

IUPAC Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C22H27BrN2O5S/c1-15(2)19-13-20(23)16(3)11-21(19)30-14-22(26)24-17-5-4-6-18(12-17)31(27,28)25-7-9-29-10-8-25/h4-6,11-13,15H,7-10,14H2,1-3H3,(H,24,26)

InChI Key

SNZGEGVYGUPRDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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